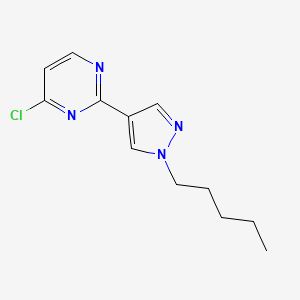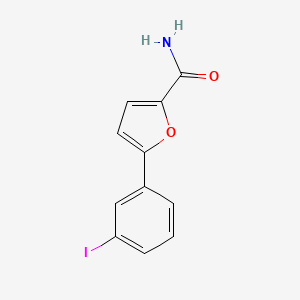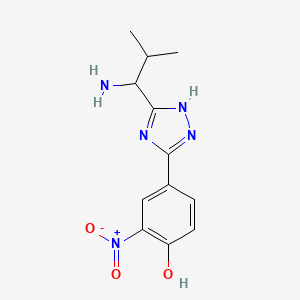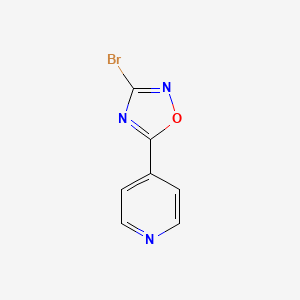![molecular formula C16H16ClN5 B11792389 6-(4-Chlorophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11792389.png)
6-(4-Chlorophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-クロロフェニル)-3-(ピペリジン-2-イル)-[1,2,4]トリアゾロ[4,3-b]ピリダジンは、トリアゾロピリダジンコアを含む複素環式化合物です。このコア構造を持つ化合物は、潜在的な生物活性のため、創薬化学においてしばしば注目されています。
2. 製法
合成経路と反応条件
6-(4-クロロフェニル)-3-(ピペリジン-2-イル)-[1,2,4]トリアゾロ[4,3-b]ピリダジンの合成は、通常、トリアゾロピリダジン環系の形成と、続いて4-クロロフェニル基とピペリジン-2-イル基の導入を伴います。一般的な合成経路には、以下が含まれる可能性があります。
環化反応: 適切な前駆体の環化によるトリアゾロピリダジンコアの形成。
置換反応: 求核置換反応による4-クロロフェニル基の導入。
アミンカップリング: アミンカップリング反応によるピペリジン-2-イル基の付加。
工業生産方法
工業生産方法は、高い収率と純度を確保するために、上記の合成経路の最適化を含む可能性があります。これには、触媒の使用、制御された反応条件、再結晶またはクロマトグラフィーなどの精製技術が含まれる場合があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the formation of the triazolopyridazine ring system followed by the introduction of the 4-chlorophenyl and piperidin-2-yl groups. Common synthetic routes may include:
Cyclization reactions: Formation of the triazolopyridazine core through cyclization of appropriate precursors.
Substitution reactions: Introduction of the 4-chlorophenyl group via nucleophilic aromatic substitution.
Amine coupling: Attachment of the piperidin-2-yl group through amine coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
反応の種類
酸化: 化合物は、特にピペリジン-2-イル基で酸化反応を起こす可能性があります。
還元: 還元反応は、トリアゾロピリダジンコアまたはクロロフェニル基を修飾するために使用できます。
置換: クロロフェニル基は、さらなる置換反応に関与する可能性があります。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウムや過酸化水素など。
還元剤: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなど。
置換試薬: ハロゲン化剤や求核剤など。
主な生成物
これらの反応によって生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、置換は新しい官能基を導入する可能性があります。
4. 科学研究の応用
化学
合成中間体: 化合物は、より複雑な分子の合成における中間体として役立ちます。
触媒: 触媒反応における配位子としての潜在的な使用。
生物学
薬理学: 複素環式構造による、薬物候補としての潜在的な調査。
生化学的アッセイ: 酵素相互作用または受容体結合を研究するためのアッセイでの使用。
医学
治療薬: さまざまな病気に対する治療薬としての潜在的な開発。
診断ツール: 診断画像またはバイオマーカーとしての使用。
産業
材料科学:
農業: 殺虫剤や除草剤としての使用。
科学的研究の応用
Chemistry
Synthetic intermediates: The compound could serve as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Pharmacology: Investigation of its potential as a drug candidate due to its heterocyclic structure.
Biochemical assays: Use in assays to study enzyme interactions or receptor binding.
Medicine
Therapeutic agents: Potential development as a therapeutic agent for various diseases.
Diagnostic tools: Use in diagnostic imaging or as a biomarker.
Industry
Material science:
Agriculture: Use as a pesticide or herbicide.
作用機序
6-(4-クロロフェニル)-3-(ピペリジン-2-イル)-[1,2,4]トリアゾロ[4,3-b]ピリダジンの作用機序は、その特定の生物学的標的に依存します。潜在的なメカニズムには、以下が含まれる可能性があります。
酵素阻害: 特定の酵素に結合してその活性を阻害する。
受容体調節: 細胞受容体と相互作用してシグナル伝達経路を調節する。
DNA/RNA相互作用: 核酸に結合して遺伝子発現または複製に影響を与える。
6. 類似の化合物との比較
類似の化合物
- 6-(4-クロロフェニル)-3-(ピペリジン-2-イル)-[1,2,4]トリアゾロ[4,3-b]ピリミジン
- 6-(4-クロロフェニル)-3-(ピペリジン-2-イル)-[1,2,4]トリアゾロ[4,3-b]ピラジン
独自性
6-(4-クロロフェニル)-3-(ピペリジン-2-イル)-[1,2,4]トリアゾロ[4,3-b]ピリダジンは、官能基の特定の配置とトリアゾロピリダジンコアの電子効果により、独自の特性を示す可能性があります。これは、類似の化合物と比較して、異なる生物活性または化学反応性を生み出す可能性があります。
類似化合物との比較
Similar Compounds
- 6-(4-Chlorophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyrimidine
- 6-(4-Chlorophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyrazine
Uniqueness
6-(4-Chlorophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine may exhibit unique properties due to the specific arrangement of its functional groups and the electronic effects of the triazolopyridazine core. This could result in distinct biological activities or chemical reactivity compared to similar compounds.
特性
分子式 |
C16H16ClN5 |
|---|---|
分子量 |
313.78 g/mol |
IUPAC名 |
6-(4-chlorophenyl)-3-piperidin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C16H16ClN5/c17-12-6-4-11(5-7-12)13-8-9-15-19-20-16(22(15)21-13)14-3-1-2-10-18-14/h4-9,14,18H,1-3,10H2 |
InChIキー |
WUACSLUSLZPQIQ-UHFFFAOYSA-N |
正規SMILES |
C1CCNC(C1)C2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(6-Thiomorpholino-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid](/img/structure/B11792310.png)


![Ethyl 3-bromo-1-morpholinopyrrolo[1,2-A]pyrazine-7-carboxylate](/img/structure/B11792320.png)
![2-Bromo-4-(5,6-dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline](/img/structure/B11792334.png)
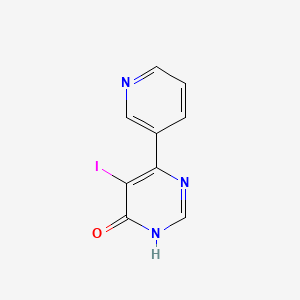
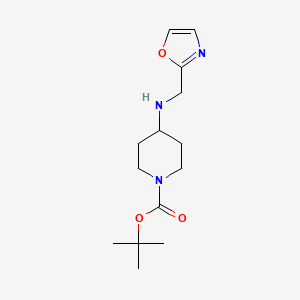
![1,6-Dimethyl-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B11792345.png)
![3-Aminobenzo[d]isoxazol-6-ol](/img/structure/B11792354.png)
